4'-Ethynyl-[1,1'-biphenyl]-4-ol
Overview
Description
“4’-Ethynyl-[1,1’-biphenyl]-4-ol” is a chemical compound with the linear formula C6H5C6H4C≡CH . It is used as a general reagent in the alkynylation of indoles and C1 alkynylation of carbazoles .
Synthesis Analysis
The synthesis of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” involves the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . A specific synthesis method involves the use of potassium carbonate in acetonitrile .Molecular Structure Analysis
The molecular structure of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” is represented by the formula C14H10 . The molecular weight of the compound is 178.23 .Chemical Reactions Analysis
“4’-Ethynyl-[1,1’-biphenyl]-4-ol” is used in the alkynylation of indoles and C1 alkynylation of carbazoles . It is also used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion .Physical and Chemical Properties Analysis
The physical and chemical properties of “4’-Ethynyl-[1,1’-biphenyl]-4-ol” include a melting point of 88-91 °C . The density of the compound is predicted to be 1.06±0.1 g/cm3 .Safety and Hazards
“4’-Ethynyl-[1,1’-biphenyl]-4-ol” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/clothing/eye protection/face protection . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .
Mechanism of Action
Target of Action
It is used as a general reagent in the alkynylation of indoles and c1 alkynylation of carbazoles .
Mode of Action
The compound interacts with its targets through a process known as alkynylation . This involves the addition of an alkynyl group to a molecule, which can significantly alter its properties and reactivity. The exact changes resulting from this interaction depend on the specific target molecule and the context in which the reaction occurs .
Biochemical Pathways
The compound is used in the synthesis of [3,2=c]coumarin derivatives using visible-light-promoted radical alkyne insertion . This suggests that it may play a role in pathways involving these derivatives.
Result of Action
Given its use in the synthesis of [3,2=c]coumarin derivatives , it can be inferred that the compound may contribute to the properties and activities of these derivatives.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Ethynyl-[1,1’-biphenyl]-4-ol . , suggesting that its activity and stability may be affected by exposure to certain environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Metabolic Pathways
The metabolic pathways that 4’-Ethynyl-[1,1’-biphenyl]-4-ol is involved in, including any enzymes or cofactors that it interacts with, are not currently known
Properties
IUPAC Name |
4-(4-ethynylphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPQBKOIIKSOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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